Unraveling the Mechanism of Action: A Search for "Cilligen"
Unraveling the Mechanism of Action: A Search for "Cilligen"
A comprehensive analysis of available scientific and medical literature reveals that "Cilligen" is not a recognized pharmaceutical agent or therapeutic compound. It is highly probable that the name is a misspelling of an existing drug. Extensive searches have identified several approved medications with phonetically or structurally similar names, one of which is likely the subject of the original query.
This technical guide presents the most plausible candidates for the intended drug, offering an in-depth exploration of their respective mechanisms of action to serve the needs of researchers, scientists, and drug development professionals. The strongest candidate, based on the similarity of its name, is Cilengitide (B523762) , an investigational anti-cancer agent. Another possibility, containing the phonetic element "cil," is the CAR T-cell therapy Axicabtagene Ciloleucel . Other potential, though less likely, candidates identified through broader searches include the kinase inhibitors Gilteritinib , Imatinib , and Acalabrutinib .
Most Probable Candidate: Cilengitide
Cilengitide is an investigational cyclic pentapeptide that acts as a selective antagonist of αvβ3 and αvβ5 integrins.[1][2][3] These integrins are cell adhesion molecules that play a crucial role in angiogenesis (the formation of new blood vessels) and tumor cell invasion and proliferation.[1][4][5]
Molecular Mechanism of Action
Cilengitide's mechanism of action is centered on its ability to inhibit the interaction between integrins and their ligands in the extracellular matrix.[2][3] This disruption triggers several downstream effects that collectively contribute to its anti-tumor activity.
-
Anti-Angiogenesis: By blocking αvβ3 and αvβ5 integrins on endothelial cells, Cilengitide inhibits the signaling pathways necessary for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][4][5] This can lead to the regression of tumor vasculature.[1]
-
Induction of Apoptosis: Cilengitide can induce programmed cell death (apoptosis) in endothelial cells and in tumor cells that express the targeted integrins.[1][2][4] This process, known as anoikis, is triggered when cells lose their adhesion to the extracellular matrix.[4]
-
Inhibition of Tumor Invasion and Proliferation: The drug has been shown to influence tumor cell adhesion, which is a critical step in metastasis.[2] By blocking integrin signaling, Cilengitide can interfere with the FAK/Src/AKT pathway, which is involved in cell survival and migration.[1]
Signaling Pathway of Cilengitide's Action
The following diagram illustrates the key signaling pathway affected by Cilengitide.
Other Potential Candidates
While "Cilengitide" is the most probable intended drug, other possibilities with some phonetic similarity exist.
Axicabtagene Ciloleucel (Axi-cel)
Axicabtagene ciloleucel, marketed as Yescarta, is a chimeric antigen receptor (CAR) T-cell therapy used to treat certain types of large B-cell lymphoma.[6][7] Its mechanism of action is fundamentally different from that of small molecule inhibitors.
-
Mechanism of Action: T-cells are extracted from a patient and genetically modified to express a chimeric antigen receptor (CAR) that recognizes the CD19 protein on the surface of B-cells.[6] These engineered CAR T-cells are then infused back into the patient, where they identify and kill CD19-positive cancer cells.[6][8]
Other Distant Possibilities
The following drugs have a more remote phonetic resemblance to "Cilligen" but are included for completeness.
-
Gilteritinib: A tyrosine kinase inhibitor that targets FLT3, AXL, ALK, and c-kit kinases.[9][10] It is primarily used to treat acute myeloid leukemia (AML) with FLT3 mutations by inhibiting downstream signaling pathways that promote cell proliferation and survival.[11][12][13]
-
Imatinib: A tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGFR.[14][15][16] It is a cornerstone treatment for chronic myeloid leukemia (CML) by blocking the constitutively active BCR-ABL kinase, thereby inhibiting cancer cell proliferation and inducing apoptosis.[15][17][18]
-
Acalabrutinib: A second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell malignancies like chronic lymphocytic leukemia (CLL).[19][20][21] It works by irreversibly binding to BTK, a key enzyme in the B-cell receptor signaling pathway, leading to decreased proliferation and survival of malignant B-cells.[19][22][23]
Conclusion
While a definitive analysis of "Cilligen's" mechanism of action is not possible due to the apparent misspelling of the drug's name, this guide provides a detailed overview of the most likely intended therapeutic agents. Based on the available evidence, Cilengitide is the strongest candidate. Researchers and professionals are encouraged to verify the exact name of the drug of interest to access the most accurate and relevant technical information.
References
- 1. Cilengitide - Wikipedia [en.wikipedia.org]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal anti-glioma mechanisms of cilengitide demonstrated by novel invasive glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axicabtagene ciloleucel - Wikipedia [en.wikipedia.org]
- 7. Axicabtagene Ciloleucel - NCI [cancer.gov]
- 8. aimwithimmunotherapy.org [aimwithimmunotherapy.org]
- 9. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jadpro.com [jadpro.com]
- 11. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 12. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imatinib - Wikipedia [en.wikipedia.org]
- 15. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 20. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
